molecular formula C18H12F4O4 B3658213 3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3658213
M. Wt: 368.3 g/mol
InChI Key: PKHHCJREYFDCFB-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of arylmetals via hydroxylation using N-benzyl oxaziridine . The reaction proceeds at room temperature for a duration of 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted chromen-4-one compounds.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine and methoxy groups may enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its combination of fluorine, methoxy, and trifluoromethyl groups within the chromen-4-one framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4O4/c1-9-13(24-2)8-7-12-14(23)16(17(18(20,21)22)26-15(9)12)25-11-5-3-10(19)4-6-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHHCJREYFDCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
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3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
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3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
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3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
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3-(4-fluorophenoxy)-7-methoxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
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